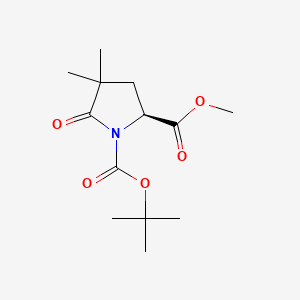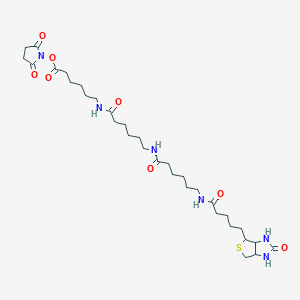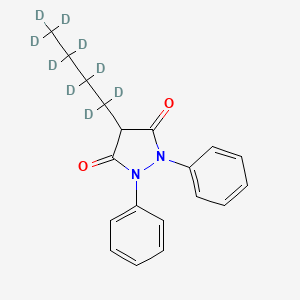
Alfuzosin-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alfuzosin is an alpha-1 adrenergic antagonist used in the symptomatic management of benign prostatic hypertrophy (BPH). It works by relaxing the muscles in the prostate and bladder neck . The chemical formula of Alfuzosin is C19H27N5O4 .
Synthesis Analysis
Alfuzosin undergoes extensive hepatic metabolism; only 11% of the administered dose is detected unchanged in the urine. Alfuzosin metabolism occurs via three metabolic pathways: oxidation, O-demethylations, and N-dealkylation . A validated potentiometric method for determination of alfuzosin hydrochloride in pharmaceutical and biological fluid samples has been reported .
Molecular Structure Analysis
The molecular formula of Alfuzosin hydrochloride is C19H28ClN5O4, with an average mass of 425.910 Da and a mono-isotopic mass of 425.182983 Da . The crystal structure of Alfuzosin hydrochloride has also been studied .
Chemical Reactions Analysis
A colorimetric estimation method for Alfuzosin hydrochloride based on computational studies has been reported. The method is based on the formation of a red-colored chromogen through the reaction of Alfuzosin with sodium nitrite in an acid medium to form a diazonium ion, which was coupled with 8-HQ .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Formulation Development
Researchers have developed various formulations of Alfuzosin Hydrochloride to enhance its therapeutic efficacy and patient compliance. For instance, controlled-release floating matrix tablets have been formulated using hydroxypropyl methylcellulose and other polymers to sustain drug release over 12 hours, demonstrating the potential for once-daily dosing (Rudraswamy-Math & Gupta, 2015). Similarly, transdermal films have been evaluated for their physicochemical properties and in vitro skin permeation, indicating an alternative route for Alfuzosin administration with controlled release characteristics (Pattnaik et al., 2009).
Analytical Methods
Various analytical techniques have been developed for the quantification and quality control of Alfuzosin Hydrochloride in pharmaceutical preparations. Voltammetric analysis in different mediums such as human serum and simulated gastric juice has been established, providing a basis for simple, rapid, and sensitive determination of the drug (Uslu, 2002). Additionally, potentiometric sensors have been constructed for the fast screening of Alfuzosin in various matrices, showcasing the method's suitability for high-throughput determination and quality control assessment (Gupta et al., 2007).
Drug Delivery Systems
Innovative drug delivery systems for Alfuzosin Hydrochloride have been explored to improve bioavailability and therapeutic outcomes. Multiparticulate drug delivery systems, such as sustained-release floating pellets, have been optimized to enhance the drug's absorption profile, particularly for drugs with a narrow absorption window like Alfuzosin (Pagariya & Patil, 2013). Additionally, the development of hydrogel-based transdermal patches has been investigated, offering a non-oral alternative to reduce systemic side effects and maintain constant drug levels (Nair et al., 2012).
Mécanisme D'action
- Alfuzosin-d3 Hydrochloride is an alpha-1 adrenergic antagonist used in the symptomatic management of benign prostatic hypertrophy (BPH) .
- Its primary targets are alpha-1 adrenergic receptors located in the prostate and bladder neck .
- Role: By selectively inhibiting these receptors, alfuzosin relaxes the muscles in the prostate and bladder neck, making urination easier .
- This improves urine flow and reduces BPH symptoms .
- Additionally, alfuzosin reduces the vasoconstrictor effect of catecholamines (epinephrine and norepinephrine), resulting in peripheral vasodilation .
- Caution is advised in patients taking nitrates, antihypertensives, or those prone to decreased blood pressure .
- Alfuzosin’s downstream effects involve improved urine flow and reduced BPH symptoms due to smooth muscle relaxation .
- Alfuzosin undergoes extensive hepatic metabolism ; only 11% of the administered dose is detected unchanged in the urine .
- Its protein binding is moderate (82%-90%) .
- The compound’s ADME properties impact its bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Alfuzosin may cause serious side effects. It may cause a light-headed feeling, like you might pass out; new or worsening chest pain; upper stomach pain, loss of appetite, dark urine, clay-colored stools, jaundice (yellowing of the skin or eyes); or penis erection that is painful or lasts 4 hours or longer . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Orientations Futures
Alfuzosin is an effective drug for the treatment of LUTS/BPH, with a lower rate of sexual disorders compared with other alpha-blockers. It is also safe with low adverse events in case of concomitant antihypertensive therapy and in patients with cardiovascular morbidity . Further research may focus on its combination therapy with antimuscarinic agents and PDE5i .
Propriétés
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]oxolane-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNKWDJILNVLGX-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)
![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/no-structure.png)





